

Laboratory preparation and storage of CT-179 solutions

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Compound of Interest

Compound Name: Jmv 179

Cat. No.: B1672975

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Application Notes and Protocols for CT-179

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-179 is a potent and selective small-molecule inhibitor of the oligodendrocyte transcription factor 2 (OLIG2).[1][2] As a key transcription factor involved in the development of the central nervous system, OLIG2 is re-expressed in several forms of brain cancer, including glioblastoma (GBM) and medulloblastoma, where it plays a crucial role in tumor initiation, growth, and resistance to therapy.[2][3][4] CT-179 was designed to prevent the homodimerization of OLIG2, thereby inhibiting its transcriptional activity and downstream oncogenic signaling.[3][5][6] These application notes provide detailed protocols for the preparation and storage of CT-179 solutions, as well as its application in common laboratory experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of CT-179 is provided in the table below.

Property	Value	Reference
Molecular Weight	397.30 g/mol	[7] [8] [9]
Chemical Formula	C17H22Cl2N6O	[7]
CAS Number	1996636-69-1	[7]
Appearance	Solid powder	[7]
Solubility	Soluble in DMSO. Completely water soluble.	[7] [10]
Purity	>98%	[7]

Mechanism of Action

CT-179 functions by directly targeting the OLIG2 transcription factor. The proposed mechanism involves the disruption of OLIG2 homodimerization, a critical step for its DNA binding and transcriptional activity.[\[5\]](#)[\[11\]](#) By inhibiting OLIG2, CT-179 modulates the expression of genes involved in cell cycle progression, proliferation, and survival of cancer stem cells.[\[10\]](#) This leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and mitotic catastrophe in OLIG2-expressing cancer cells.[\[2\]](#)[\[10\]](#)

Mechanism of action of CT-179.

Laboratory Preparation of CT-179 Solutions

Materials:

- CT-179 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer

- Analytical balance

Protocol for Preparing a 10 mM Stock Solution:

- Weighing CT-179: Accurately weigh out 1 mg of CT-179 powder using an analytical balance.
- Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of CT-179 (MW: 397.3 g/mol), the required volume of DMSO is calculated as follows:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)}$
 - $\text{Volume (L)} = (0.001 \text{ g} / 397.3 \text{ g/mol}) / 0.010 \text{ mol/L} = 0.0002517 \text{ L}$
 - $\text{Volume (}\mu\text{L)} = 251.7 \mu\text{L}$
- Dissolving CT-179: Add 251.7 μL of anhydrous DMSO to the vial containing the 1 mg of CT-179 powder.
- Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of CT-179

Proper storage of CT-179 is crucial to maintain its stability and activity.

Form	Storage Condition	Duration	Reference
Solid Powder	Dry, dark at 0-4°C	Short term (days to weeks)	[7]
Dry, dark at -20°C	Long term (months to years)	[7]	
Stock Solution (in DMSO)	-80°C	Up to 1 year	[1]
4°C	Short term (up to one week)	[1]	

Note: It is highly recommended to aliquot stock solutions to minimize freeze-thaw cycles.[1]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a general procedure for assessing the cytotoxic effects of CT-179 on cancer cell lines.

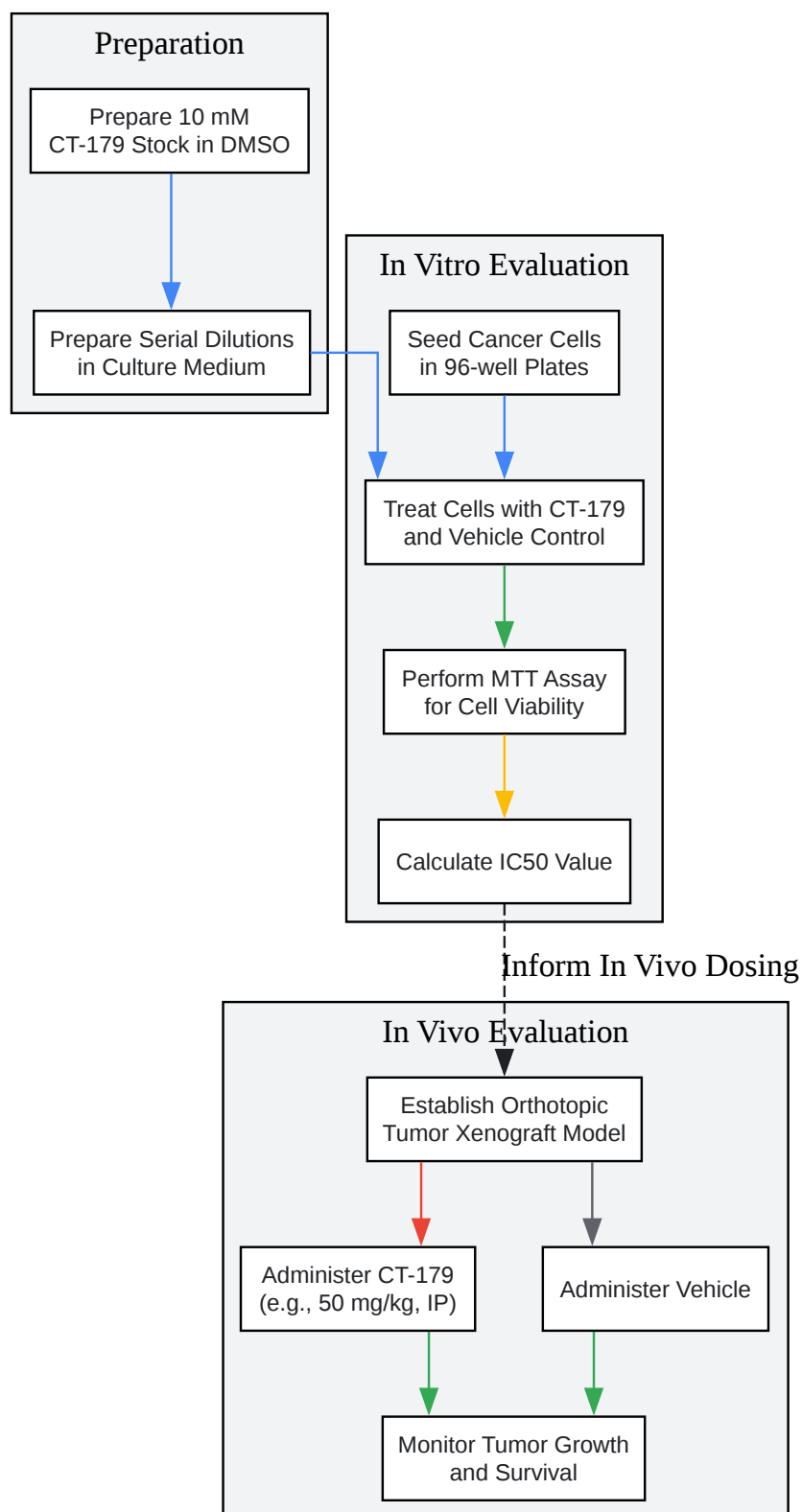
Materials:

- Cancer cell line of interest (e.g., Daoy, UW228, Med-813 for medulloblastoma)[1][8]
- Complete cell culture medium
- 96-well cell culture plates
- CT-179 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- Multichannel pipette
- Plate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- Preparation of Working Solutions: Prepare serial dilutions of CT-179 from the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.01 μ M to 10 μ M).[1] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest CT-179 concentration).
- Treatment: Remove the medium from the wells and add 100 μ L of the prepared CT-179 working solutions or vehicle control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days).[8]
- MTT Addition: After incubation, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.



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Typical experimental workflow for CT-179.

Concluding Remarks

CT-179 represents a promising therapeutic agent for the treatment of OLIG2-driven cancers. Adherence to the described protocols for preparation, storage, and experimental use will ensure the integrity and reproducibility of research findings. As with any chemical reagent, appropriate safety precautions should be taken during handling.

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